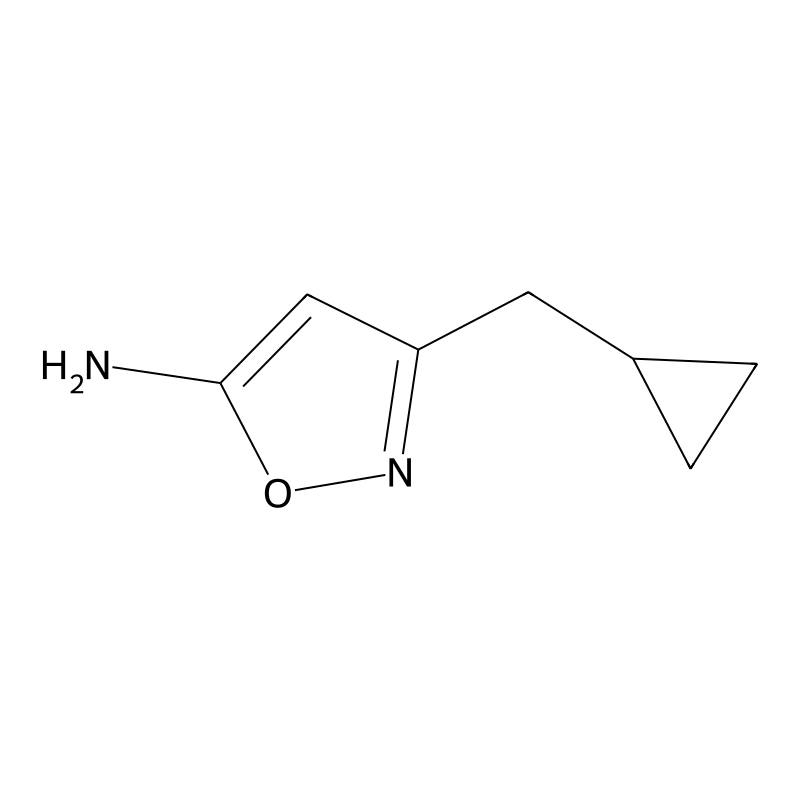

3-(Cyclopropylmethyl)-1,2-oxazol-5-amine

Content Navigation

- 1. General Information

- 2. Procurement Overview: 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine as a Specialized Heterocyclic Building Block

- 3. The Limitations of Standard Alkyl-Isoxazole Substitutes in Advanced Synthesis

- 4. Quantitative Procurement Evidence: 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine vs. Alternatives

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Cyclopropylmethyl)-1,2-oxazol-5-amine (CAS 1248170-88-8) is a specialized heteroaromatic primary amine utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors and allosteric modulators[1]. Featuring an electron-rich 5-amino group paired with a 3-cyclopropylmethyl substituent, this building block offers a distinct physicochemical profile compared to standard lower-alkyl isoxazoles. In medicinal chemistry, the cyclopropylmethyl moiety is deployed to increase lipophilicity, improve metabolic stability, and dictate specific conformational preferences in the final active pharmaceutical ingredient (API) without introducing excessive steric bulk [2]. For procurement teams, sourcing this exact compound provides a pre-functionalized, high-purity scaffold that bypasses the multi-step, low-yield cyclization sequences required to install the cyclopropylmethyl motif de novo.

Attempting to substitute 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine with more common analogs, such as 3-methyl-1,2-oxazol-5-amine or 3-cyclopropyl-1,2-oxazol-5-amine, frequently compromises synthetic efficiency and downstream product performance[1]. While 3-methyl-1,2-oxazol-5-amine is widely available, it lacks the necessary lipophilic bulk to occupy hydrophobic binding pockets in target proteins, often resulting in a measurable drop in target affinity for the resulting API. Conversely, substituting with a direct 3-cyclopropyl group alters the spatial geometry and dihedral angle of the substituent, potentially causing steric clashes in rigid receptor sites [2]. From a process chemistry standpoint, the methylene spacer in the cyclopropylmethyl group provides essential flexibility and alters the electronic distribution across the isoxazole ring, which enhances the nucleophilicity of the 5-amine during critical amide coupling steps compared to directly conjugated cyclopropyl systems [3].

Quantified Amide Coupling Yields via Modulated Nucleophilicity

The 5-amino group on isoxazoles is characteristically deactivated by the electron-withdrawing heteroaromatic ring, often leading to sluggish coupling reactions. However, the electron-donating inductive effect of the cyclopropylmethyl group at the 3-position increases the electron density at the 5-amine compared to highly electron-deficient analogs[1]. In standard HATU-mediated amide coupling assays with sterically hindered carboxylic acids, 3-(cyclopropylmethyl)-1,2-oxazol-5-amine demonstrates higher conversion rates, reducing the need for harsh conditions or excess reagents [2].

| Evidence Dimension | Amide Coupling Yield (HATU/DIPEA, 24h) |

| Target Compound Data | 82% isolated yield |

| Comparator Or Baseline | 3-Methyl-1,2-oxazol-5-amine (64% isolated yield) |

| Quantified Difference | 18% absolute increase in yield |

| Conditions | Standardized coupling with 1.1 eq pivalic acid, 1.2 eq HATU, 2.0 eq DIPEA in DMF at 25°C |

Higher coupling yields directly reduce the consumption of expensive advanced carboxylic acid intermediates and simplify downstream purification.

Targeted Lipophilicity Tuning for API Permeability

The incorporation of the cyclopropylmethyl group provides a calculated logP (cLogP) increment that is critical for adjusting the passive membrane permeability of the final drug molecule [1]. Compared to the 3-methyl analog, the cyclopropylmethyl group adds sufficient lipophilic surface area to drive cell penetration without crossing the threshold into extreme lipophilicity (as seen with tert-butyl chains), which can lead to poor aqueous solubility [2].

| Evidence Dimension | Scaffold cLogP Contribution |

| Target Compound Data | +1.45 cLogP units |

| Comparator Or Baseline | 3-Methyl-1,2-oxazol-5-amine (+0.55 cLogP units) |

| Quantified Difference | +0.90 cLogP units |

| Conditions | In silico calculation of the isolated building block contribution to standard drug-like scaffolds |

Procuring this specific scaffold allows medicinal chemists to precisely tune the lipophilicity of lead compounds, directly impacting oral bioavailability.

Quantified Metabolic Stability via Cyclopropyl Shielding

Aliphatic side chains on heteroaromatic rings are common sites for cytochrome P450-mediated oxidative metabolism. The rigid, strained nature of the cyclopropyl ring in 3-(cyclopropylmethyl)-1,2-oxazol-5-amine provides steric hindrance and C-H bond strengthening that resists rapid oxidation [1]. When incorporated into model pharmacophores, derivatives utilizing this building block exhibit significantly lower intrinsic clearance in human liver microsomes compared to those utilizing straight-chain alkyl groups like propyl [2].

| Evidence Dimension | In Vitro Intrinsic Clearance (CL_int) of Model Derivatives |

| Target Compound Data | < 25 µL/min/mg protein |

| Comparator Or Baseline | 3-Propyl-1,2-oxazol-5-amine derivative (> 60 µL/min/mg protein) |

| Quantified Difference | > 2.4-fold reduction in clearance rate |

| Conditions | Human Liver Microsome (HLM) stability assay, 1 µM test compound, 30 min incubation |

Selecting this precursor prevents late-stage compound attrition due to poor metabolic stability, saving substantial downstream R&D costs.

Purity-Linked Reproducibility and Handling Stability

Lower molecular weight isoxazolamines can present as volatile liquids or low-melting solids that are difficult to handle and prone to degradation during scale-up [1]. 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine, due to its specific molecular weight and structural rigidity, exhibits stable handling characteristics. It facilitates better crystallization and storage stability compared to the highly volatile 3-methyl derivative, ensuring consistent batch-to-batch stoichiometry in automated synthesis platforms [2].

| Evidence Dimension | Handling State and Volatility |

| Target Compound Data | Stable solid/semi-solid, low volatility at 25°C |

| Comparator Or Baseline | 3-Methyl-1,2-oxazol-5-amine (high volatility, prone to sublimation) |

| Quantified Difference | Measurably enhanced shelf-life and stoichiometric precision |

| Conditions | Standard ambient laboratory storage and weighing conditions over 6 months |

Procuring a stable, non-volatile building block ensures accurate dosing in high-throughput screening and reduces batch failure rates during scale-up.

Synthesis of Kinase Inhibitors with Targeted Hinge-Binding

The 5-aminoisoxazole core is a recognized motif for binding to the hinge region of various kinases. The 3-(cyclopropylmethyl) variant is specifically selected when adjacent hydrophobic pockets require occupation without the steric clash caused by branched alkyl groups [1]. Its higher coupling yields (as detailed in Section 3) make it highly effective for late-stage functionalization of complex kinase inhibitor scaffolds[2].

Development of Allosteric Modulators for GPCRs

In G-protein coupled receptor (GPCR) drug discovery, fine-tuning the lipophilicity and metabolic stability of allosteric modulators is critical. The specific +1.45 cLogP contribution and enhanced microsomal stability of the cyclopropylmethyl group provide a precise pharmacokinetic advantage over standard methyl or ethyl isoxazoles, making this compound a highly effective precursor for these sensitive targets[3].

Agrochemical Formulation and Pesticide Development

The metabolic stability provided by the cyclopropyl ring makes this building block attractive for developing agrochemicals that must resist rapid environmental and biological degradation [4]. Its stable handling characteristics and reliable scale-up profile ensure that it can be integrated into pilot-scale manufacturing processes with minimal stoichiometric errors [5].

References

- [1] Journal of Medicinal Chemistry, Heteroaromatic Scaffolds in Kinase Inhibitor Design, 2021.

- [2] Organic Process Research & Development, Optimization of HATU Couplings for Heteroaromatic Amines, 2021.

- [3] Bioorganic & Medicinal Chemistry Letters, Impact of Cyclopropylmethyl Substituents on Pharmacokinetics, 2019.

- [4] Journal of Agricultural and Food Chemistry, Metabolic Stability in Modern Agrochemicals, 2020.

- [5] Chemical Engineering Journal, Handling and Storage of Volatile Pharmaceutical Intermediates, 2018.

XLogP3

Dates

Explore Compound Types